tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, methoxy, and carbothioyl groups.
Preparation Methods
The synthesis of tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate involves several steps. One common synthetic route includes the condensation of N-(3-aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid, which is the BOC-protected form of 5-amino salicylic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of ester or amide bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
tert-Butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-hydroxy-1-piperidinecarboxylate: This compound shares a similar piperidine core but lacks the complex substituents present in the target compound.
tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: This compound has a similar carbamate structure but differs in the specific substituents attached to the phenyl ring.
The uniqueness of this compound lies in its intricate molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H39N3O8S2 |
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Molecular Weight |
621.8 g/mol |
IUPAC Name |
tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate |
InChI |
InChI=1S/C29H39N3O8S2/c1-29(2,3)40-27(35)30-10-12-31(13-11-30)28(41)42-18-25(34)32(17-19-8-9-22(36-4)21(33)14-19)20-15-23(37-5)26(39-7)24(16-20)38-6/h8-9,14-16,33H,10-13,17-18H2,1-7H3 |
InChI Key |
GDBUMYUJEKZWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)SCC(=O)N(CC2=CC(=C(C=C2)OC)O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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